Hematoheme

Description

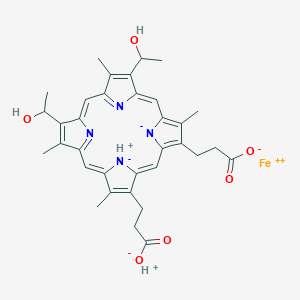

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19584-91-9 |

|---|---|

Molecular Formula |

C34H36FeN4O6 |

Molecular Weight |

652.5 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H38N4O6.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2 |

InChI Key |

SKVLGUBZZNOQIG-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Synonyms |

hematoheme |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Hematoheme

Preparation Methodologies for Hematoheme Iodide Derivatives

The preparation of this compound iodide derivatives often stems from readily available heme precursors, involving targeted chemical reactions to introduce the iodide ligand.

Direct Synthesis from Hemin (B1673052) Precursors

The synthesis of heme iodide (heme-I) can be achieved directly from commercial hemin, which is ferric-protoporphyrin IX chloride. The process involves dissolving commercial hemin in 0.1 N NaOH, followed by the addition of this solution to acetic acid (at 95°C) containing an excess of sodium iodide (NaI). Upon diluting the resulting heme solution in water, the heme-iodide precipitates and can then be collected by washing, centrifugation, and vacuum drying. The preparation of this compound-histidine-iodide has been reported to follow a similar methodology to that of heme-iodide. nih.govwikipedia.org

Role of Protoheme Vinyl Side Chain Hydration in Derivatization

This compound is structurally characterized by the presence of hydroxyethyl (B10761427) groups at positions 2 and 4 of its porphyrin ring. This distinguishes it from protoheme, which possesses vinyl groups at these positions. The formation of this compound, therefore, involves the hydration of the vinyl side chains of protoheme, converting them into hydroxyethyl groups. This chemical modification is a key derivatization step, leading to hematoporphyrin (B191378), the porphyrin ligand of this compound. wikipedia.orgwikipedia.org

Synthesis of this compound-Amino Acid Conjugates

The conjugation of this compound with amino acids, particularly histidine, is a significant area of research, yielding compounds with altered properties and potential biological relevance.

Characterization of Conjugation Ratios and Stability

The characterization of this compound-amino acid conjugates, such as this compound-histidine-iodide, involves various analytical techniques to confirm conjugation ratios and assess stability. Thin-layer chromatography (TLC) has been employed, revealing a single heme derivative with an Rf value in the range of 0.48-0.54. nih.govwikipedia.org

Spectroscopic methods, including pyridine (B92270) hemochrome spectra, are utilized to characterize these derivatives. The ferro form of the monohistidine derivative exhibits characteristic bands at 557, 523, and 418 nm, with a minimum at 538 nm. For the 129I-heme iodide and 129I-heme-histidine iodide samples, pyridine hemochrome spectra reveal bands at 551, 519, and 412 nm. nih.govwikipedia.org

Amino acid analysis is critical for determining the conjugation ratio. For the monohistidine derivative, hydrolysis in 6 N HCl at 110°C for 21 hours, followed by amino acid analysis, confirmed a ratio of 1.07 moles of histidine per 1.00 mole of protoheme in the derivative. nih.govwikipedia.org

While specific long-term stability profiles are not extensively detailed in the provided literature, the use of these compounds in Mossbauer effect measurements, which require stable samples, implies a sufficient level of stability under experimental conditions. The general stability of heme-amino acid conjugates is a recognized area of study, with research exploring methods to enhance their stability, such as through polymer conjugation or the addition of specific amino acids like L-lysine. nih.govwikipedia.org

Table 1: Spectroscopic and Compositional Data for Heme Derivatives

| Derivative | Characteristic Pyridine Hemochrome Bands (nm) | Histidine:Protoheme Ratio (mol:mol) | Rf Value (TLC) |

| Protoheme-Histidine (Ferro form) | 557, 523, 418 (min 538) nih.govwikipedia.org | 1.07:1.00 nih.govwikipedia.org | 0.48-0.54 nih.govwikipedia.org |

| 129I-Heme Iodide & this compound-Histidine-129I | 551, 519, 412 nih.govwikipedia.org | N/A | N/A |

Exploration of Novel Synthetic Routes for this compound Analogs

The exploration of novel synthetic routes for this compound analogs is an ongoing area within porphyrin chemistry, driven by the desire to create compounds with enhanced or tailored properties for various applications. While specific detailed novel synthetic routes explicitly for this compound analogs are not extensively documented in the provided search results, the broader field of synthetic heme and porphyrin analogs offers insights into potential approaches.

Research in this domain often involves modifying the porphyrin macrocycle or its side chains to alter electronic, steric, or coordination properties. Examples from related studies include the synthesis of new synthetic heme analogues designed to inhibit enzymes like heme oxygenase-1, or the development of novel porphyrin derivatives for applications such as photodynamic therapy. wikipedia.orgguidetopharmacology.orgwikipedia.orgfishersci.ca These general strategies of chemical modification and derivatization of the porphyrin core and its substituents are pertinent to the potential future development of novel this compound analogs.

Advanced Spectroscopic and Structural Characterization of Hematoheme Complexes

Mössbauer Spectroscopy for Axial Ligand Analysis

Mössbauer spectroscopy is a powerful nuclear technique that probes the local electronic and magnetic environment of specific isotopes within a material. For hematoheme complexes, this method offers detailed information regarding the nature of axial ligands coordinated to the central iron atom.

Application of 129I, 125Te, and 57Fe Mössbauer Effect to this compound Derivatives

The Mössbauer effect associated with isotopes such as 129I, 125Te, and 57Fe has been extensively applied to investigate the structural properties of axial ligands in ferric-high spin this compound derivatives, including this compound-I, this compound-Te, and this compound-histidine-iodide. pnas.orgresearchgate.netnih.govpnas.orgnih.gov These studies provide a unique perspective on the electronic states and bonding interactions at the iron center and its coordinating atoms.

Determination of Quadrupole Coupling Constant (e2qQ) and Isomer Shift

Key parameters derived from Mössbauer spectra are the quadrupole coupling constant (e²qQ) and the isomer shift (δ). The isomer shift is directly proportional to the electron density at the nucleus, reflecting the s-electron density and the oxidation state of the Mössbauer active nucleus. aip.org The quadrupole coupling constant, e²qQ, arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the electronic charge distribution around the nucleus and the nature of the chemical bonds. pnas.orgaip.org

For 129I Mössbauer studies of this compound-I and this compound-histidine-iodide, identical quadrupole coupling constants (e²qQ(127I) = -1826 ± 3 MHz) have been measured. pnas.orgresearchgate.netnih.govpnas.orgnih.gov These values, along with the isomer shift, are critical for understanding the electronic configuration and bonding characteristics of the axial ligands.

Table 1: Representative Mössbauer Parameters for 129I in this compound Derivatives

| Isotope | Derivative | Quadrupole Coupling Constant (e²qQ) | Isomer Shift (δ) |

| 129I | This compound-I | -1826 ± 3 MHz pnas.orgresearchgate.netnih.govpnas.orgnih.gov | Consistent with axial s-p hybridized bond pnas.orgresearchgate.netnih.govpnas.orgnih.gov |

| 129I | This compound-histidine-iodide | -1826 ± 3 MHz pnas.orgresearchgate.netnih.govpnas.orgnih.gov | Consistent with axial s-p hybridized bond pnas.orgresearchgate.netnih.govpnas.orgnih.gov |

Interpretation of Axial Bonding Characteristics: s-p Hybridization and Sigma-Character

The magnitude and sign of the 129I quadrupole coupling constant and the isomer shift, as determined from the Mössbauer effect spectra of this compound derivatives, are consistent with an axial, s-p hybridized bond possessing an overwhelming sigma (σ)-character. pnas.orgresearchgate.netnih.govpnas.orgnih.gov This indicates that the bonding between the axial ligand (e.g., iodide) and the iron center primarily involves the overlap of s and p orbitals, leading to a strong sigma bond. The concept of s-p hybridization describes the mixing of atomic orbitals to form new hybrid orbitals with different shapes and orientations, which are more effective in forming chemical bonds. libretexts.orgscribd.comtestbook.com A dominant sigma-character implies that the electron density is concentrated along the internuclear axis, contributing significantly to the bond strength and directionality.

Implications for Ferric-High Spin Heme-Histidine Complexing

The observation of identical quadrupole coupling constants for both heme-I and this compound-histidine-iodide provides significant implications for understanding the nature of ferric-high spin heme-histidine complexing. pnas.orgresearchgate.netnih.govpnas.orgnih.gov This suggests that the presence of the histidine ligand in the this compound-histidine-iodide complex does not significantly alter the electronic environment or bonding characteristics of the iodide axial ligand, compared to heme-I. This finding contributes to the understanding of how axial ligands influence the electronic structure of the heme iron in high-spin states, which is crucial for the function of many hemoproteins. nih.govoup.com

UV-Visible Absorption Spectroscopy for Heme Moiety Characterization

Pyridine (B92270) Hemochrome Spectral Analysis of this compound Derivatives

Pyridine hemochrome spectral analysis is a standard and highly sensitive method for the quantitative determination and characterization of heme within various derivatives. tandfonline.compnas.orgnih.govresearchgate.net This assay involves denaturing the this compound derivative with a strong base (e.g., NaOH) and coordinating pyridine to the heme iron, followed by reduction with a reducing agent like sodium dithionite. pnas.orgresearchgate.net

The characteristic spectrum of a pyridine hemochrome typically exhibits distinct absorption bands:

Soret band (B-band): A strong absorption band typically observed around 400-420 nm. pnas.orgnih.govresearchgate.net This band is highly sensitive to the electronic environment of the heme and shifts upon changes in oxidation or ligation state. For example, in some heme c type species, the Soret band shifts from approximately 410 nm in the oxidized state to 413 nm when reduced. researchgate.net

Alpha (α) and Beta (β) bands (Q-bands): Weaker absorption bands in the visible region, typically between 500-600 nm. pnas.orgnih.govresearchgate.net The α-band is generally sharper and at a longer wavelength (e.g., 550-560 nm), while the β-band is broader and at a shorter wavelength (e.g., 520-530 nm). pnas.orgnih.govresearchgate.net These bands are characteristic of the heme's π→π* electronic transitions and are indicative of the heme's coordination and redox state. For instance, a reduced b-type heme protein might show an α peak at 562 nm and a β peak at 528 nm. pnas.org The presence and relative intensities of these bands provide valuable insights into the type of heme present and its coordination.

By analyzing the specific wavelengths and intensities of these bands in the pyridine hemochrome spectra of this compound derivatives, researchers can confirm the presence of the heme moiety, determine its concentration, and infer details about its coordination and electronic state. tandfonline.compnas.orgnih.govresearchgate.net

Table 2: Typical UV-Visible Spectral Features in Pyridine Hemochrome Analysis of Heme Derivatives

| Spectral Band | Wavelength Range (nm) | Characteristics | Significance |

| Soret (B-band) | 400-420 | Strongest absorption | Highly sensitive to heme electronic environment, oxidation state, and ligation. |

| Beta (β-band) | 520-530 | Weaker, broader absorption | Indicative of heme coordination and redox state. |

| Alpha (α-band) | 550-560 | Weaker, sharper absorption | Characteristic of heme's π→π* transitions, sensitive to coordination and redox state. |

Analysis of Absorption Band Shifts Indicative of Structural Modifications

The absorption spectrum of this compound and its derivatives serves as a sensitive indicator of structural modifications, including changes in oxidation state, ligand binding, and interactions with its environment. For instance, Fe3+-hematoheme, synthesized from hematoporphyrin (B191378), possesses a characteristic absorption spectrum that is crucial for its identification ebm-journal.org. Studies on this compound derivatives, such as this compound-histidine-iodide, have provided specific absorption band data. The pyridine hemochrome spectrum of the ferro form of this compound-histidine-iodide displays bands at 549 nm, 519 nm, and 412 nm, with a minimum at 535 nm researchgate.net. These observed spectral characteristics suggest that the vinyl side chains of protoheme undergo hydration during the preparation of iodide derivatives, a structural alteration that directly influences the absorption properties researchgate.net.

The principle of absorption band shifts as indicators of structural changes is well-established across heme research. For example, the absorption band of sulfhemoglobin demonstrates a shift from 619 nm under anaerobic conditions to 623 nm when exposed to 1 atm of oxygen, and further shifts to 613 nm upon the addition of carbon monoxide, highlighting the sensitivity of absorption spectra to ligand binding and changes in oxidation state researchgate.net. While specific detailed shifts for this compound-reconstituted hemoglobins (B146990) were noted to be "similar to those of protohemoglobin" researchgate.net, a thorough analysis of these similarities and differences forms a foundational basis for further structural elucidation.

Table 1: Absorption Band Data for this compound Derivatives (Presented as a static table due to formatting limitations for interactive tables)

| Compound | Absorption Band (nm) | Minimum (nm) | Notes |

| This compound-histidine-iodide (ferro form, pyridine hemochrome) | 549, 519, 412 | 535 | Indicates hydration of vinyl side chains researchgate.net |

| Heme-Iodide (ferro form, pyridine hemochrome) | 551, 519, 412 | 535 | researchgate.net |

Other Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Resonance Raman, EPR Spectroscopy)

Beyond traditional absorption spectroscopy, a range of advanced spectroscopic techniques offers more comprehensive insights into the structural and electronic properties of this compound complexes.

Resonance Raman (RR) Spectroscopy: Resonance Raman spectroscopy is a highly effective technique for investigating the vibrational modes of heme units within larger molecular structures, offering significantly enhanced sensitivity compared to non-resonance Raman spectroscopy wikipedia.org. This method selectively amplifies the vibrations of specific chemical groups that are undergoing electronic transitions, which simplifies complex spectra and facilitates detailed structural analysis wikipedia.org. In the context of heme proteins, RR spectroscopy can provide critical information regarding the geometry of the Fe-O-O fragment and the nature of its electrostatic interactions within the active site springernature.com. It enables the analysis of porphyrin skeletal mode frequencies, which are direct indicators of the heme's ligation and spin state, and can also reveal stresses induced by protein interactions nih.gov. Furthermore, RR spectra can identify bands corresponding to vibrations of peripheral substituents and axial ligands, contributing to a comprehensive understanding of the heme site in various functional states nih.gov. While direct RR data specifically for this compound is not extensively detailed in the provided sources, the established principles and applications demonstrated for other heme derivatives, such as beta-hematin, are highly pertinent. For instance, studies on beta-hematin have shown pronounced enhancement of A(1g) modes and ring breathing modes when excited with specific wavelengths, and observed red-shifts in Soret and Q (0-1) bands in absorbance spectra, interpreted as excitonic coupling resulting from porphyrin aggregation nih.gov. These examples illustrate the powerful potential of RR spectroscopy to uncover subtle structural and electronic characteristics of this compound.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for the characterization of paramagnetic species, such as the ferric heme iron, providing detailed information about its spin state, coordination environment, and interactions with ligands essex.ac.uk. EPR spectroscopy has been directly applied in structural studies involving this compound. For example, when the apoenzyme of cytochrome oxidase from Pseudomonas aeruginosa was reconstituted with this compound, the resulting product exhibited an EPR spectrum that was indistinguishable from that of the native enzyme nih.gov. This observation underscores the effectiveness of EPR in verifying the successful integration and structural integrity of this compound within intricate biological systems.

In broader applications, EPR spectra of heme-containing proteins like hemoglobin can reveal signals originating from ferric heme in high-spin states. Changes in these signals are indicative of ligand binding events, such as the formation of Hb-NO complexes essex.ac.uk. The technique can also be combined with potentiometric titrations to investigate the redox potentials of heme fragments and cooperative interactions within multi-heme proteins researchgate.net. These diverse applications highlight EPR's capability to provide detailed electronic and structural insights into the iron center of this compound and its interactions with its surrounding molecular environment.

Computational Approaches to this compound Structure and Electronic Properties

Computational methodologies are increasingly indispensable in complementing experimental spectroscopic data, enabling a more comprehensive understanding of this compound's structure and electronic properties. While extensive direct computational studies focused solely on "this compound" are not detailed in the provided search results, the application of such approaches to heme and its derivatives establishes a robust framework for future investigations into this compound.

Furthermore, the interpretation of experimental data derived from techniques like Mössbauer spectroscopy often relies on theoretical and computational models to deduce the electronic structure and bonding characteristics. Mössbauer effect studies on ferric-high spin this compound-I, this compound-Te, and this compound-histidine-iodide have been conducted to investigate the structural properties of their axial ligands researchgate.netpnas.org. The quadrupole coupling constants and isomer shifts obtained from these spectra are computationally interpreted to be consistent with specific bonding types, such as an axial, s-p hybridized bond exhibiting overwhelming σ-character researchgate.netpnas.org. This demonstrates how computational interpretations are integral to understanding the electronic configuration and bonding within this compound complexes, thereby providing a deeper insight into their reactivity and stability. Such approaches are crucial for predicting how structural variations in this compound might influence its electronic behavior and biological function.

Mechanistic Investigations of Hematoheme Mediated Biological Activity in Model Systems

Hematoheme-Initiated Oxidative Reactions

This compound's capacity to induce oxidative damage is central to its biological activity. This activity is observed under two primary sets of conditions, leading to distinct mechanistic pathways for reactive oxygen species generation and subsequent cellular damage. nih.gov

Oxygen-Reducing Agent Dependent Oxidative Mechanisms (System II)

In addition to the peroxide-halide dependent pathway, this compound also initiates oxidative reactions through a mechanism reliant on oxygen and a reducing agent, referred to as System II. nih.gov Ascorbate has been identified as a reducing agent capable of facilitating this cytolytic activity. nih.govontosight.ai Reducing agents are chemical compounds that donate electrons in a redox reaction, thereby causing the reduction of another substance while themselves becoming oxidized. uni.lufishersci.at

The destructive activity of this compound in System II, characterized by its dependence on oxygen and a reducing agent, exhibits an analogy to the mechanisms employed by bleomycin (B88199) and various other metal complexes. nih.gov Bleomycin, an antineoplastic agent, is known to form complexes with iron that reduce oxygen to superoxide (B77818) and hydroxyl radicals, leading to DNA strand breaks and other oxidative damage. fishersci.co.uk Similarly, metalloporphyrins, which share structural similarities with heme, can be toxic to bacteria, with their toxicity often linked to bacterial heme-import pathways. mims.com Some non-iron metalloporphyrins demonstrate light-independent antimicrobial activity by increasing bacterial sensitivity to reactive oxygen species or by directly producing them. mims.com This suggests a common mechanistic theme among these compounds in their ability to induce oxidative stress through interactions with oxygen and reducing agents, often involving metal centers. nih.govnih.gov

Identification of Distinct Toxic Intermediates

This compound's cytolytic activity manifests through two distinct reaction systems, each presumably generating different toxic intermediates nih.gov.

System I: Involves this compound in the presence of hydrogen peroxide (H₂O₂) and a halide ion, such as iodide nih.gov. This system's mechanism resembles the cytotoxic activity observed with various peroxidases nih.gov.

System II: Involves this compound in the presence of oxygen and a reducing agent nih.gov. This system's mechanism is akin to the destructive activity of compounds like bleomycin and certain metal complexes nih.gov.

Research indicates that both systems involve the generation of active oxygen species, which are responsible for the observed damaging effects nih.gov. However, the specific nature of these distinct toxic intermediates is not fully elucidated, beyond their classification as active oxygen species. Comparative studies suggest that the toxic intermediate generated by photoactivated hematoporphyrin (B191378), specifically singlet oxygen, does not play a dominant role in either of the two this compound reactions nih.gov.

Elucidation of Active Site Contributions in this compound-Peroxidase Interactions

In the context of peroxidase-mediated cytotoxicity, investigations into this compound's interactions have shed light on the contributions of its active site. The active site responsible for the cytotoxic activity of peroxidases, and by extension, this compound, is primarily located within the heme moiety itself ebm-journal.org.

Indirect Modulatory Role of Protein Portions in Peroxidase Systems

While the heme moiety serves as the primary active center, the protein portions of peroxidase enzymes play an indirect modulatory role in their cytotoxic activity ebm-journal.org. These protein components can influence parameters such as the rate of reaction or the binding of the compound to the cell membrane ebm-journal.org. This suggests that while the catalytic core resides within the heme, the surrounding protein scaffold can fine-tune its activity and interaction with biological targets.

Comparative Mechanistic Studies with Related Heme Compounds

Comparative mechanistic studies with related heme compounds, such as microperoxidase and hemin (B1673052), provide further insights into the specific characteristics of this compound's biological activity.

Benchmarking Against Microperoxidase and Hemin in Cytolytic Assays

Benchmarking this compound against microperoxidase and hemin in cytolytic assays has revealed similarities in their cytotoxic profiles. All three compounds—this compound, microperoxidase, and hemin—demonstrate cytolytic activity towards erythrocytes in the presence of hydrogen peroxide and iodide ebm-journal.org. The kinetics of this activity were found to be identical across these compounds, further reinforcing the central role of the heme moiety in mediating the cytotoxic effect ebm-journal.org. For instance, hemin at 1 µM concentrations, in the presence of 40 µM H₂O₂ and 25 µM I⁻, exerts cytolytic activity comparable to that of 13.6 µM microperoxidase ebm-journal.org.

The consistent cytolytic behavior among this compound, microperoxidase, and hemin underscores the shared mechanistic principles governed by their common heme core in the context of peroxidase-like activity.

Interactions of Hematoheme in Defined Biological Models

In Vitro Erythrocyte Lysis Models

The study of hematoheme in in vitro erythrocyte lysis models elucidates its cytotoxic potential and the kinetic parameters governing its hemolytic activity.

This compound has been demonstrated to exert cytotoxic activity against erythrocytes in the presence of hydrogen peroxide (H₂O₂) and iodide (I⁻). The kinetics of this this compound-mediated cytolytic activity have been observed to be identical to those obtained with various peroxidases, such as microperoxidase, lactoperoxidase, and horseradish peroxidase, as well as hemin (B1673052), under similar conditions nih.gov. This suggests a shared or closely related mechanism for the cytolytic action among these heme-containing compounds and enzymes. Specifically, studies with hemin, whose kinetics are identical to this compound in this system, indicate that the reaction exhibits saturation kinetics, implying a saturable process in the interaction leading to erythrocyte lysis nih.gov. The active site responsible for this cytotoxic activity in peroxidases is localized within the heme moiety, with the protein portions of the enzymes indirectly influencing the activity nih.gov.

Table 1: Kinetic Characteristics of this compound-Induced Hemolysis (Comparative)

| Catalyst/Compound | Cofactors Required | Observed Kinetic Profile | Reference |

| This compound | H₂O₂, I⁻ | Identical to Peroxidases and Hemin (Saturation Kinetics) | nih.gov |

| Hemin | H₂O₂, I⁻ | Saturation Kinetics | nih.gov |

| Peroxidases | H₂O₂, I⁻ | Saturation Kinetics | nih.gov |

While specific numerical data for the concentration-dependent activity profile of this compound-induced hemolysis are not extensively detailed in the available literature for direct tabular presentation, the observed identical kinetics with hemin suggest that this compound would exhibit a similar concentration-dependent behavior nih.gov. For hemin, cytolytic activity towards erythrocytes is dependent on its concentration, with optimal activity observed at specific concentrations of H₂O₂ and I⁻ nih.gov. Higher concentrations of H₂O₂ have been noted to inhibit the rate of erythrocyte lysis nih.gov. This implies that this compound's hemolytic activity is likely to increase with concentration up to an optimal point, beyond which it may plateau or even decrease under certain conditions, mirroring the saturation kinetics observed with hemin nih.gov.

Insights from Bacterial Pathogen Heme Stress and Acquisition Systems

Heme is an essential cofactor for numerous bacterial physiological processes, yet its accumulation in excess can be highly cytotoxic due to its redox potential, leading to oxidative stress and cellular damage. Therefore, bacteria have evolved intricate mechanisms to maintain heme homeostasis, balancing uptake, biosynthesis, and degradation.

In the context of bacterial heme homeostasis, the ability of bacteria to manage various heme forms is critical. Heme oxygenase (HO), an enzyme crucial for heme degradation, has been shown to exhibit activity towards a range of heme molecules, including heme b, heme c, and notably, this compound. This enzymatic activity involves the cleavage of the heme molecule, releasing ferrous iron and carbon monoxide. The fact that heme oxygenase can act on this compound suggests that this compound, if encountered by bacteria, can be processed and degraded as part of their heme detoxification and iron acquisition strategies. This interaction highlights this compound's relevance in understanding how bacteria perturb or manage their intracellular heme pools when exposed to diverse heme sources.

The tight regulation of heme levels is intrinsically linked to microbial virulence. Many bacterial pathogens rely on sophisticated heme acquisition systems to obtain iron from host hemoproteins during infection, as iron is an essential nutrient for their survival and proliferation within the host. However, the cytotoxic nature of excess heme necessitates robust detoxification mechanisms. Factors involved in both heme acquisition and detoxification are recognized as significant contributors to bacterial virulence.

The observed activity of heme oxygenase on this compound implies that the enzymatic degradation of this compound could be a mechanism by which pathogenic bacteria mitigate its potential toxicity or liberate iron from it. This process would contribute to maintaining cellular heme balance, thereby supporting bacterial survival and pathogenicity within the host environment. Consequently, understanding the interactions of compounds like this compound with bacterial heme management systems, such as heme oxygenase, can provide valuable insights for microbial virulence factor research and the development of novel anti-infective strategies targeting these essential pathways.

Advanced Analytical and Methodological Approaches for Hematoheme Research

Biochemical Assay Development for Activity Measurement

Standardized Erythrocyte Lysis Assays

Standardized erythrocyte lysis assays are fundamental in assessing the integrity of red blood cell membranes and evaluating the cytotoxic or protective effects of various compounds. ms-editions.cl These assays measure the rate or extent of red blood cell lysis under specific conditions, often involving osmotic challenges. ms-editions.clbloodresearch.or.kr

In the context of hematoheme research, these assays can be employed to investigate the compound's direct impact on erythrocyte stability. Given that heme, a related porphyrin, can be toxic at high concentrations and induce oxidative stress, asm.orgfrontiersin.org similar investigations into this compound's effects on red blood cells are pertinent. Protocols typically involve exposing erythrocytes to the test substance and observing hemolytic effects, or evaluating the substance's capacity to reverse or attenuate hemolysis induced by other agents. ms-editions.cl

Erythrocyte lysis is also a common preparatory step in flow cytometry for immunophenotyping, where red blood cells are removed to isolate white blood cells for analysis. cytometry.org Various lysing reagents, such as ammonium (B1175870) chloride-based solutions, are used for this purpose, with careful consideration given to their efficiency and potential impact on other cell populations. nih.govthermofisher.com

Table 1: Common Erythrocyte Lysis Methods and Considerations

| Method/Reagent Type | Principle | Application in Research | Considerations |

| Osmotic Lysis (e.g., Ammonium Chloride) | Induces osmotic shock, causing RBCs to swell and lyse. | General RBC removal for cell isolation (e.g., flow cytometry), cytotoxicity testing. thermofisher.com | Efficiency varies; potential for leukocyte loss or alteration. nih.gov |

| Glycerol (B35011) Lysis Tests (e.g., AGLT) | Measures rate/extent of lysis in buffered glycerol solutions. | Diagnosis of hereditary spherocytosis; assessing membrane fragility. bloodresearch.or.kr | May not differentiate specific conditions. bloodresearch.or.kr |

| Bulk Lysis / Stain / Wash (LSW) | Lysing entire sample before staining and washing. | Large-scale cell preparation. cytometry.org | Possible cell loss, shifts in scatter properties. cytometry.org |

| Stain / Lyse / Wash (SLW) | Staining cells first, then lysing after staining. | Preserves cell morphology and antigenicity better for some assays. cytometry.org | Requires careful validation for specific antibodies. thermofisher.com |

Detection and Quantification of Reactive Oxygen Species

The detection and quantification of reactive oxygen species (ROS) are critical for understanding the oxidative potential and cellular impact of compounds like this compound. Heme and its metabolic precursors are known to generate ROS through autooxidation and photochemical reactions. researchgate.net The degradation of heme, which involves the release of iron, can lead to the production of highly reactive hydroxyl radicals via Fenton chemistry, contributing to intracellular damage and lipid peroxidation. asm.orgfrontiersin.org

Heme oxygenase-1 (HO-1), an enzyme that degrades this compound, is notably induced by conditions that generate oxidative stress and ROS. physiology.orgfrontiersin.org This highlights a direct link between this compound metabolism and cellular oxidative responses. Due to their inherent instability, direct measurement of ROS can be challenging. Therefore, research often relies on indirect assessments by evaluating oxidative stress products or using sensitive fluorescent probes. frontiersin.orgnih.gov

Fluorescence probes, such as 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl] benzoic acid (HPF), offer high sensitivity and specificity for detecting highly reactive oxygen species in both in vitro and in vivo models of oxidative stress. nih.gov These probes typically react with specific ROS, leading to a fluorescent signal that can be quantified to infer ROS levels.

Amino Acid Analysis for Conjugate Characterization and Stoichiometry

Amino acid analysis is a robust method used to determine the amino acid composition of proteins, peptides, and their conjugates. In the context of this compound research, this technique would be valuable if this compound forms covalent or stable non-covalent conjugates with proteins or peptides. For instance, heme oxygenase-1 (HO-1) is known to bind heme in a 1:1 complex. physiology.org If this compound similarly interacts with or modifies proteins, amino acid analysis could help characterize these interactions.

Table 2: Applications of Amino Acid Analysis in Conjugate Characterization

| Analytical Goal | Principle | Information Provided |

| Compositional Analysis | Hydrolysis of protein/conjugate, followed by chromatographic separation and quantification of free amino acids. | Total amino acid content; relative abundance of each amino acid. researchgate.net |

| Stoichiometry Determination | Comparing amino acid profiles of conjugated vs. unconjugated molecules. | Ratio of this compound to protein/peptide in a conjugate. nih.gov |

| Site-Specific Conjugation | Analyzing changes in specific amino acid residues after conjugation. | Identification of amino acids involved in the binding or modification. nih.gov |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular mass of a compound and elucidating its structural features through the analysis of its fragmentation pattern. youtube.comsavemyexams.com For this compound, MS would be a primary tool for its definitive identification and structural characterization.

In a typical MS experiment, the sample molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio before detection. youtube.commsu.edu The molecular ion peak, which represents the intact molecule that has lost or gained an electron, provides the precise molecular mass of this compound. youtube.comsavemyexams.comlibretexts.org Subsequent fragmentation of these molecular ions generates smaller fragment ions, whose m/z values and relative abundances provide a unique "molecular fingerprint" that can be used to deduce the compound's structure. savemyexams.comlibretexts.org

Advanced MS techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) combined with in-source decay (ISD), are capable of providing both molecular weight profiles and extensive sequence-defining fragmentation, as demonstrated in the characterization of hemoglobin variants. nih.gov This capability would be highly beneficial for detailed structural analysis of this compound and any related derivatives or conjugates. The presence of isotopes (e.g., 13C, 2H) can also lead to an M+1 peak, providing additional information about the elemental composition. youtube.comlibretexts.org

Table 3: Mass Spectrometry Applications for this compound Analysis

| MS Application | Principle | Information Provided |

| Molecular Mass Determination | Detection of the molecular ion (M+) peak. | Precise molecular weight of this compound. youtube.comsavemyexams.com |

| Structural Elucidation | Analysis of fragment ion peaks. | Information about the chemical bonds and functional groups within the this compound molecule. youtube.comsavemyexams.comlibretexts.org |

| Isotopic Analysis | Observation of M+1 and higher isotopic peaks. | Confirmation of elemental composition and presence of heavier isotopes. youtube.comlibretexts.org |

| Conjugate Characterization | Mass shifts and fragmentation patterns of conjugated species. | Molecular weight of the conjugate and insights into the binding site. |

Theoretical Frameworks and Computational Modeling in Hematoheme Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical (QC) calculations are crucial for understanding the electronic structure of Hematoheme, providing insights into its ground state, excited states, and the distribution of electron density, which directly influences its reactivity and spectroscopic properties. These calculations often employ methods such as Density Functional Theory (DFT) and higher-level ab initio approaches like Complete Active Space Self-Consistent Field (CASSCF).

Key Findings and Applications:

Electronic Configuration and Spin States: For iron-containing porphyrins like this compound, determining the correct electronic configuration and spin state of the central iron atom is paramount. Computational studies on heme, a direct analogue, have explored the intricate interplay between the iron center and the porphyrin macrocycle. For instance, advanced quantum chemistry calculations have been applied to the heme group in cytochrome P450, aiming to precisely determine its electronic structure and energy contributions wikipedia.org. Such studies utilize methods like Active Volume (AV) architecture, Block-Invariant Symmetry Shift (BLISS), and Tensor Hypercontraction (THC) to enhance computational efficiency and accuracy wikipedia.org.

Excited State Dynamics: Understanding the excited states is critical for photosensitizers like this compound. Quantum chemical calculations, particularly time-dependent DFT (TDDFT), are used to model electron and excitation energy transfer processes. For example, studies on myoglobin (B1173299) (a hemoprotein) have accurately predicted the rates of tryptophan → heme electron transfer and excitation energy transfer by calculating the ground and excited states of the heme, identifying key intermediate residues and the influence of structural changes on reaction rates nih.gov. High-level ab initio quantum chemical calculations have also been applied to hematoporphyrin (B191378) IX to understand its protonation titration and electronic absorption spectra, providing a detailed picture of its electronic behavior in different environments nih.gov.

Table 1: Representative Quantum Chemical Calculation Methods and Their Applications in Heme/Hematoheme Studies

| Calculation Method | Application in Heme/Hematoheme Studies | Key Insights Provided | Reference |

| DFT (Density Functional Theory) | Electronic structure of heme complexes, ligand binding, reaction pathways | Spin states, charge distribution, bond strengths, energy profiles | wikipedia.orgnih.govnih.govuni.luuni.lunih.govwikipedia.org |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Ligand binding energies in hemoproteins (e.g., hemoglobin), protein-induced heme distortions | Allosteric effects, strain on heme, protein-heme interactions | chem960.com |

| CASSCF (Complete Active Space Self-Consistent Field) | Ground states of reactive intermediates (e.g., heme carbenes) | Accurate description of multi-configurational electronic states | nih.gov |

| TDDFT (Time-Dependent DFT) | Electron and excitation energy transfer rates in hemoproteins | Excited state dynamics, charge transfer processes | nih.gov |

Molecular Dynamics Simulations of this compound-Ligand Interactions

Molecular Dynamics (MD) simulations offer a dynamic, time-resolved view of this compound's interactions within complex biological environments, such as proteins or lipid membranes. These simulations are essential for understanding conformational changes, ligand binding kinetics, and diffusion pathways.

Key Findings and Applications:

Ligand Binding and Dissociation: MD simulations are widely used to investigate the binding and dissociation of small molecules (ligands) to heme-containing proteins. For instance, studies on coproheme-HemQ and heme b-HemQ have utilized MD to analyze the interactions of coproheme and heme b with the protein, revealing the role of protein flexibility in facilitating ligand uptake and release ctdbase.org. These simulations can track the movement of ligands into and out of the active site, providing kinetic and thermodynamic insights.

Protein Conformational Dynamics: Hemoproteins undergo significant conformational changes upon ligand binding, which are crucial for their biological function (e.g., cooperativity in hemoglobin). MD simulations of human hemoglobin have explored the stability of its T (tense, deoxy) and R (relaxed, oxy) states, demonstrating how the protein's quaternary and tertiary structures transition in response to ligand binding and how solvent interactions influence these dynamics ontosight.ai.

Interactions with Membranes: this compound, particularly hematoporphyrin (HP), is known for its interactions with lipid membranes in photodynamic therapy. MD simulations have been employed to characterize the position, orientation, and dynamics of HP molecules within phospholipid bilayers. These studies have shown that the protonation state of the porphyrin's propionic groups influences its affinity for the membrane and its localization within the lipid environment, with dianionic forms having lower membrane affinity and forming stable dimers in the aqueous phase.

Ligand Migration Pathways: Beyond direct binding, MD simulations can map the pathways of ligand migration within proteins. Techniques like implicit ligand sampling (ILS) and multiple steered molecular dynamics (MSMD) are used to study the free energy landscapes of ligand migration through internal tunnels in heme proteins, identifying accessible regions and important residues involved in the process.

Table 2: Molecular Dynamics Simulation Parameters and Outcomes for Heme/Hematoheme Systems

| System Studied | Simulation Type | Key Parameters & Findings | Reference |

| Coproheme-HemQ / Heme b-HemQ | All-atom MD | Analysis of coproheme/heme b interaction with protein, role of proximal heme cavity flexibility, substrate access channel | ctdbase.org |

| Hematoporphyrin (Hp) in POPC bilayer | Atomic-scale MD (200 ns) | Position, orientation, dynamics of Hp in membrane; influence of protonation state on membrane affinity and dimerization | |

| Heme proteins (general ligand migration) | Implicit Ligand Sampling (ILS), Multiple Steered MD (MSMD) | Tunnel topology, preferred ligand locations, free energy barriers for migration | |

| Human Hemoglobin (Hb) | All-atom MD (µs timescale) | Spontaneous T→R quaternary transitions, tertiary transitions of subunits, influence of box size on stability | ontosight.ai |

Computational Prediction of Reactive Intermediates and Reaction Pathways

Computational chemistry plays a vital role in unraveling the complex reaction mechanisms involving this compound, particularly in identifying transient reactive intermediates and delineating complete reaction pathways. This is critical for understanding its catalytic functions and the generation of reactive species.

Key Findings and Applications:

Heme-Catalyzed Reactions: Many biological processes involving heme, and by extension this compound, proceed through highly reactive intermediates. Computational studies, often combining DFT calculations and molecular dynamics simulations, have extensively investigated heme-catalyzed reactions such as C-C or C-N bond formation nih.gov. These studies predict the formation of active species like iron porphyrin carbene (IPC) and iron porphyrin nitrene (IPN) as key intermediates, elucidating their electronic ground states and subsequent reaction steps nih.gov.

Oxidative Intermediates: Heme-dependent enzymes, like cytochrome P450, utilize high-valent iron-oxo species, such as Compound I (Cpd I), as catalytic intermediates. Quantum chemical studies are employed to characterize the electronic structure and reactivity of these species, predicting the pathways for various oxidation reactions, including hydrogen atom transfer and subsequent rebound mechanisms nih.govwikipedia.org.

Singlet Oxygen and Reactive Oxygen Species (ROS) Generation: this compound (hematoporphyrin IX) is a well-known photosensitizer that generates singlet oxygen (¹O₂) and other reactive oxygen species upon light activation. Computational models can help predict the mechanisms of photogeneration of these species, including energy transfer from the excited triplet state of the porphyrin to ground state molecular oxygen, and subsequent reactions of ¹O₂ with biomolecules. These studies also explore Type I photochemical reactions leading to superoxide (B77818) anion radical, hydrogen peroxide, and hydroxyl radical through electron or hydrogen atom transfer.

Axial Ligand Effects on Reactivity: The nature of the axial ligand can significantly influence the reactivity and selectivity of this compound in various reactions. Quantum chemical studies have explored the complete reaction pathways for heme-catalyzed intramolecular C-H aminations, demonstrating how different axial ligands (e.g., Cys, Ser) affect the electronic driving forces and the rate-determining steps of these reactions uni.luuni.lu.

Table 3: Predicted Reactive Intermediates and Reaction Pathways in this compound-Related Systems

| Reaction Type | Key Reactive Intermediates | Computational Methods Used | Key Insights | Reference |

| Heme-catalyzed C-C/C-N bond formation | Iron Porphyrin Carbene (IPC), Iron Porphyrin Nitrene (IPN) | DFT, Molecular Dynamics | Elucidation of catalytic cycles, ground states of intermediates, mechanistic aspects | nih.gov |

| Heme-catalyzed C-H amination | Nitrene intermediates | Quantum Chemical (DFT) | Complete reaction pathways, axial ligand effects on electronic driving forces and RDS | uni.luuni.lu |

| Cytochrome P450 oxidation reactions | Compound I (Cpd I: Fe(IV)-oxo porphyrin radical cation) | Quantum Chemical | Hydrogen atom transfer, rebound pathways, selectivity mechanisms | nih.govwikipedia.org |

| Photosensitized reactions | Singlet Oxygen (¹O₂), Superoxide anion radical (O₂⁻∙) | Quantum Chemical | Mechanisms of ROS generation, energy transfer, photo-oxidation pathways |

Future Research Trajectories and Open Questions in Hematoheme Chemistry and Biology

Investigation of Hematoheme’s Specific Reactivity in Complex Biological Milieux

A primary challenge in this compound research is understanding its reactivity within the crowded and dynamic environment of a cell. The concept of the "reactive species interactome" highlights the complexity of this milieu, where reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS) constantly interact with each other and with biological targets. Hemoglobin, with its abundant this compound, is a key player in this interactome within red blood cells, influencing and being influenced by this network of reactive molecules.

Future research must focus on elucidating how the local microenvironment within different organelles and tissues modulates this compound's catalytic activities and signaling roles. Key open questions include:

How does the cellular redox state, which fluctuates with metabolic activity and stress, alter the reactivity of this compound in specific proteins?

What are the precise mechanisms by which post-translational modifications of hemeproteins fine-tune the reactivity of the embedded this compound cofactor?

How does this compound participate in crosstalk between different signaling pathways, particularly in response to oxidative stress or hypoxia?

Investigating these questions will require the development of more sophisticated probes and sensors that can report on this compound's redox state and catalytic intermediates in real-time within living cells, moving beyond the limitations of in vitro studies with purified components.

Development of this compound Analogs for Mechanistic Probing

Studies using synthetic metal-porphyrin complexes where the central iron atom is replaced by other elements have shown that these analogs can possess novel biological properties. nih.gov This approach helps to clarify the role of the central metal atom in determining the physiological and pharmacological actions of these complexes. nih.gov For example, substituting the native iron porphyrin in heme proteins with unnatural metalloporphyrins has created artificial metalloenzymes with new catalytic functions. nih.govacs.org This re-engineering of metalloproteins allows for detailed investigation into the roles of active site residues and the effects of the secondary coordination sphere. nih.gov

Future work in this area will focus on designing highly specialized analogs to answer specific mechanistic questions. This includes:

Analogs with modified redox potentials : To understand how the protein environment tunes the electron transfer properties of the heme cofactor.

Sterically hindered analogs : To map the substrate access channels and define the geometry of the active site.

Analogs with altered axial ligands : Replicating the native protein's coordination environment (e.g., histidine, cysteine) in a synthetic model can help isolate the electronic effect of the ligand on catalysis. biomedgrid.com

Water-soluble, functional mimics : Creating synthetic models that can reversibly bind oxygen in aqueous solutions, like the "hemoCD1" supramolecule, remains a significant challenge and a key goal for developing artificial oxygen carriers. rsc.org

These synthetic tools, when incorporated into native apoproteins (the protein part of a holoenzyme) or studied as standalone catalysts, will continue to provide invaluable insights into enzyme mechanisms that are difficult to obtain by studying the native system alone. nih.gov

Table 1: this compound Analogs and Their Research Applications

| Analog Type | Modification | Research Application | Example/Reference |

|---|---|---|---|

| Metal-Substituted Porphyrins | Iron (Fe) replaced with other metals (e.g., Cobalt, Tin, Manganese) | Probing the role of the central metal in heme degradation, oxygen binding, and catalysis. | Cobalt-protoporphyrin, Tin-protoporphyrin IX nih.gov |

| Modified Porphyrin Periphery | Alteration of vinyl, methyl, or propionate (B1217596) side chains | Investigating the influence of porphyrin substituents on electronic properties and protein-cofactor interactions. | Deuteroporphyrin, Mesoporphyrin |

| "Picket Fence" Porphyrins | Bulky substituents on one face of the porphyrin ring | Creating a protected pocket for O2 binding, mimicking the distal pocket of myoglobin (B1173299) and hemoglobin. | Collman's "picket fence" porphyrin biomedgrid.com |

| Supramolecular Assemblies | Non-covalent assembly of porphyrin with host molecules (e.g., cyclodextrins) | Developing functional mimics of hemoglobin/myoglobin that are stable in aqueous solution. | hemoCD1 rsc.org |

Integration of Multi-Omics Data for Systems-Level Understanding

To fully comprehend the role of this compound in biology, it is essential to move beyond the study of individual molecules and pathways. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a systems-level understanding of heme metabolism, trafficking, and signaling. nih.gov

By combining these datasets, researchers can construct comprehensive models that link genetic variations in heme biosynthesis enzymes to changes in protein expression, and ultimately to alterations in the cellular metabolome. This approach is crucial for understanding complex diseases where heme metabolism is dysregulated, such as porphyrias and certain types of anemia. nih.govnih.gov

Future research directions will involve:

Mapping Heme-Protein Interaction Networks : Using proteomic techniques to identify all proteins that bind this compound, including those where heme serves a regulatory rather than a catalytic role.

Dynamic Metabolomic Profiling : Tracking the flux through the heme biosynthesis and degradation pathways under different physiological conditions to identify bottlenecks and regulatory control points.

Single-Cell Omics : Applying these techniques at the single-cell level to understand the heterogeneity of heme metabolism within complex tissues.

This integrated approach will be instrumental in identifying novel hemeproteins, uncovering new regulatory functions for this compound and its metabolites (like biliverdin (B22007) and bilirubin), and discovering biomarkers for diseases related to heme metabolism. nih.gov

Table 2: Multi-Omics Approaches in this compound Research

| 'Omics' Field | Data Provided | Application to this compound Research |

|---|---|---|

| Genomics | DNA sequence information | Identifying mutations in genes of the heme synthesis pathway that cause porphyrias. nih.gov |

| Transcriptomics | Gene expression levels (mRNA) | Studying the regulation of heme biosynthetic and catabolic enzyme expression in response to stimuli like hypoxia or oxidative stress. |

| Proteomics | Protein abundance, modifications, and interactions | Quantifying hemeprotein levels and identifying novel heme-binding proteins and their interaction partners. |

| Metabolomics | Levels of small molecule metabolites | Measuring the concentrations of heme precursors (e.g., ALA, porphobilinogen) and degradation products (e.g., bilirubin) to assess pathway function. nih.gov |

Advanced Correlative Structural and Mechanistic Studies

Elucidating the precise mechanisms by which hemeproteins function requires a combination of high-resolution structural information and detailed mechanistic data. Future research will increasingly rely on correlative approaches that integrate data from multiple advanced biophysical techniques. nih.govresearchgate.netsemanticscholar.org

Crystal structures provide static snapshots of the heme active site, but understanding the catalytic cycle requires spectroscopic methods that can trap and characterize transient intermediates. nih.govresearchgate.net Techniques such as UV-visible absorption spectroscopy, Resonance Raman (RR) spectroscopy, Electron Paramagnetic Resonance (EPR), and Magnetic Circular Dichroism (MCD) are invaluable for probing the electronic structure, oxidation, and coordination states of the heme iron at various stages of a reaction. oceanoptics.comasianjournalofphysics.comnih.gov

Key areas for future development include:

Time-Resolved Crystallography and Spectroscopy : Combining these techniques to capture both structural and electronic changes simultaneously as an enzyme proceeds through its catalytic cycle.

Correlative Light and Electron Microscopy : To visualize the subcellular localization of hemeproteins while also obtaining high-resolution structural information.

Computational Modeling : Integrating experimental spectroscopic and structural data with high-level quantum mechanical calculations to build accurate models of enzymatic transition states and reaction pathways. frontiersin.org

By combining these powerful methods, researchers can bridge the gap between static structure and dynamic function, providing a much deeper and more complete picture of how this compound's unique properties are harnessed in biological systems. asianjournalofphysics.comfrontiersin.org

Table 3: Spectroscopic Techniques for this compound Characterization

| Technique | Information Revealed | Relevance to this compound Studies |

|---|---|---|

| UV-Visible Absorption Spectroscopy | Electronic transitions (e.g., Soret band); oxidation and spin state of the heme iron. | Routinely used to monitor heme binding, redox reactions, and ligand binding. pharmaceutical-networking.comacs.org |

| Resonance Raman (RR) Spectroscopy | Vibrational modes of the porphyrin ring and iron-ligand bonds. | Provides detailed structural information about the heme active site, including spin and oxidation states and heme-protein interactions. asianjournalofphysics.com |

| Electron Paramagnetic Resonance (EPR) | Characterizes paramagnetic species (e.g., high-spin Fe(III), porphyrin radicals). | Essential for studying the resting states of many ferric hemeproteins and identifying radical intermediates. nih.gov |

| Magnetic Circular Dichroism (MCD) | Provides a "fingerprint" of the heme's electronic structure and axial ligation. | Highly sensitive method for determining the nature of the amino acid ligand(s) coordinated to the heme iron. nih.gov |

Q & A

Q. What strategies validate this compound-specific antibodies in immunohistochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.